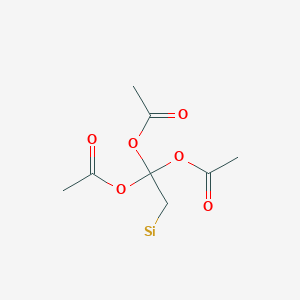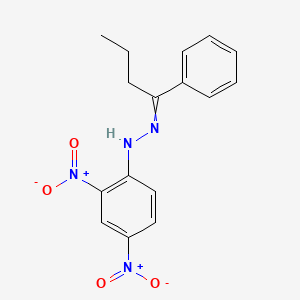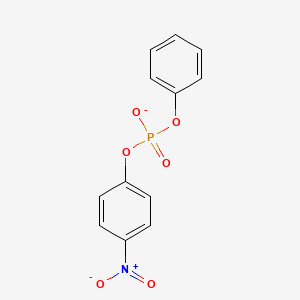
4-Nitrophenyl phenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl phenyl phosphate is an organic compound that belongs to the class of phenyl phosphates. It is characterized by the presence of a nitrophenyl group and a phenyl phosphate group. This compound is widely used in various biochemical assays and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrophenyl phenyl phosphate can be synthesized through the reaction of 4-nitrophenol with phenyl phosphate. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the phosphate ester bond. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The process may include purification steps such as crystallization or chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions: 4-Nitrophenyl phenyl phosphate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using alkaline phosphatase at an optimal pH of around 9.8.
Reduction: Sodium borohydride in an aqueous or alcoholic medium.
Major Products Formed:
Hydrolysis: 4-Nitrophenol and phenyl phosphate.
Reduction: 4-Aminophenyl phenyl phosphate.
Scientific Research Applications
4-Nitrophenyl phenyl phosphate is extensively used in scientific research, particularly in the following areas:
Biochemistry: It serves as a substrate in enzyme assays to measure the activity of phosphatases.
Molecular Biology: Used in ELISA (enzyme-linked immunosorbent assay) to detect the presence of specific antibodies or antigens.
Medicinal Chemistry: Employed in the synthesis of various pharmaceutical intermediates.
Industrial Applications: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The primary mechanism of action of 4-nitrophenyl phenyl phosphate involves its hydrolysis by phosphatase enzymes. The enzyme binds to the phosphate group, facilitating the cleavage of the phosphate ester bond and releasing 4-nitrophenol and phenyl phosphate . This reaction is often monitored spectrophotometrically by measuring the absorbance of 4-nitrophenol at 405 nm .
Comparison with Similar Compounds
4-Nitrophenyl Phosphate: Similar in structure but lacks the phenyl group attached to the phosphate.
4-Nitrophenyl Acetate: Contains an acetate group instead of a phosphate group.
4-Nitrophenyl-β-D-glucopyranoside: A sugar derivative used in glycosidase assays.
Uniqueness: 4-Nitrophenyl phenyl phosphate is unique due to its dual functional groups, which allow it to participate in both phosphate and nitro group-related reactions. This dual functionality makes it a versatile compound in various biochemical and industrial applications .
Properties
IUPAC Name |
(4-nitrophenyl) phenyl phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10NO6P/c14-13(15)10-6-8-12(9-7-10)19-20(16,17)18-11-4-2-1-3-5-11/h1-9H,(H,16,17)/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIMRTPHCMVSEZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)([O-])OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO6P- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50822577 |
Source


|
| Record name | 4-Nitrophenyl phenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50822577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
793-12-4 |
Source


|
| Record name | 4-Nitrophenyl phenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50822577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
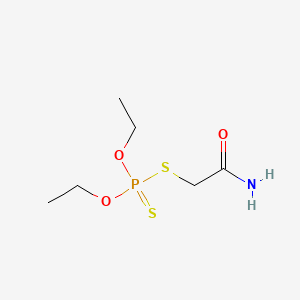
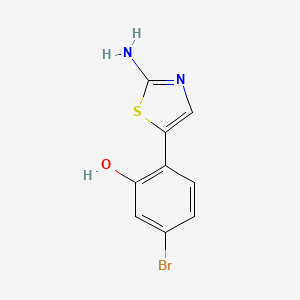
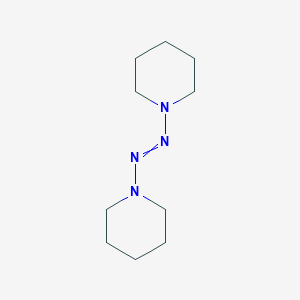
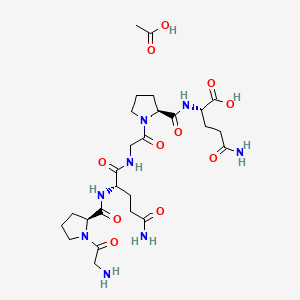
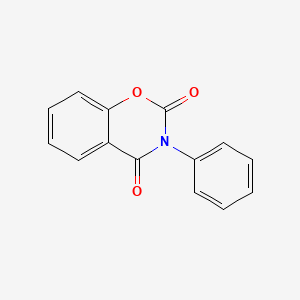
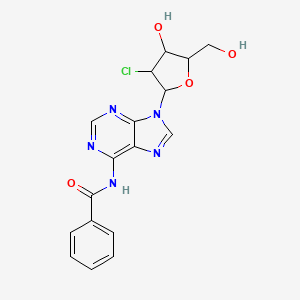
![12,14-Dioxa-1-azoniatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,9,11(15),16-heptaene](/img/structure/B14754006.png)
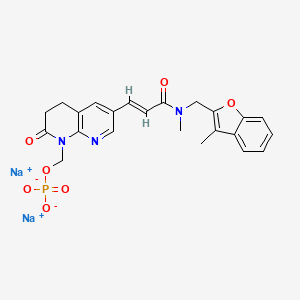
![2-amino-4-[2,4-dichloro-6-[2-(4-fluoro-3,4-dihydropyrazol-2-yl)ethoxy]phenyl]-N-(2,2,2-trifluoroethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B14754017.png)
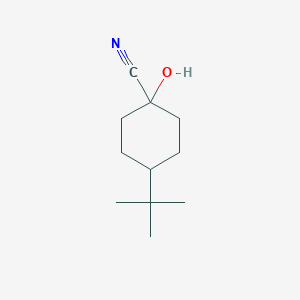
![2-Phenyl-2,3,3a,4-tetrahydroindeno[1,2-c]pyrazole](/img/structure/B14754020.png)
